![molecular formula C17H18F3NO B1391312 4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine CAS No. 946741-47-5](/img/structure/B1391312.png)
4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine
Descripción general
Descripción
“4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine” is a chemical compound with the molecular formula C17H18F3NO and a molecular weight of 309.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCC©C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 309.33 and a molecular formula of C17H18F3NO .Aplicaciones Científicas De Investigación
Electrochemistry and Ionic Liquids
The compound's electrochemical properties are studied in the context of ionic liquids. The oxidation of phenol and phenolate in certain ionic liquids has been explored, indicating potential applications in electrochemistry and the development of new ionic liquids (Villagrán et al., 2006).
Polymer Science for Gas Separation
A diamine monomer closely related to the compound has been utilized in the synthesis of polyamides for gas separation applications. The resultant polymers demonstrated high thermal stability and significant promise in membrane-based gas separation, indicative of the compound's potential in creating materials for industrial applications (Bandyopadhyay et al., 2013).
Metalation and Electrophilic Substitution Reactions
The compound's derivatives have been studied for metalation and subsequent electrophilic substitution reactions. This research indicates the compound's utility in synthetic chemistry, particularly in the modification and synthesis of complex organic molecules (Marzi et al., 2001).
Development of Fluorinated Polyimides
Studies have been conducted on the synthesis of fluorinated polyimides using related diamine monomers. These polyimides exhibit high glass transition temperatures and thermal stability, suggesting applications in the development of advanced materials with specific thermal and mechanical properties (Liu et al., 2008).
Applications in Liquid Crystal Displays
The compound's derivatives have been used to create fluorinated copolyimides with potential applications in liquid crystal displays. The materials show great thermal stability and high mechanical properties, making them suitable for advanced display technologies (Liu et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
4-(4-butan-2-ylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-3-11(2)12-4-6-13(7-5-12)22-14-8-9-16(21)15(10-14)17(18,19)20/h4-11H,3,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQJOTKYPHGXJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



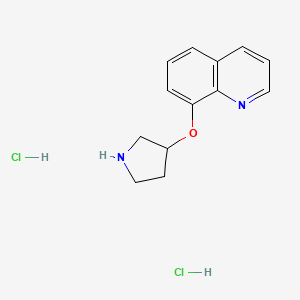
![4-[4-(tert-Butyl)phenyl]piperidine hydrochloride](/img/structure/B1391232.png)
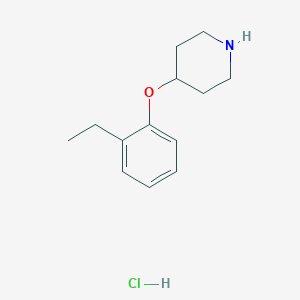
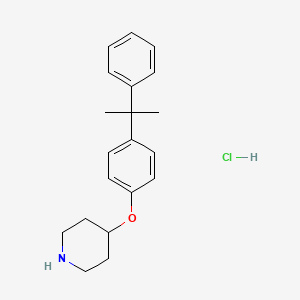
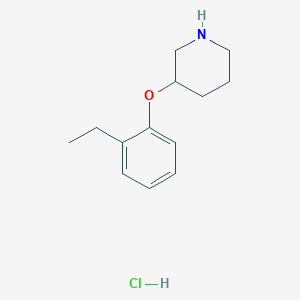
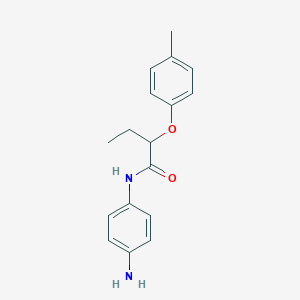
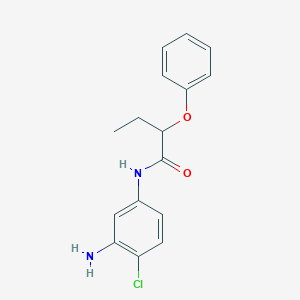
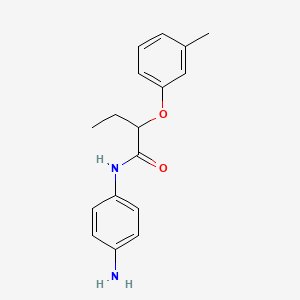
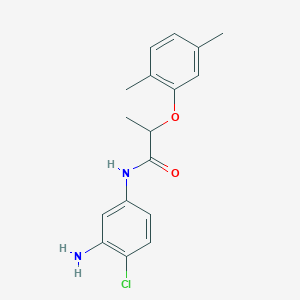
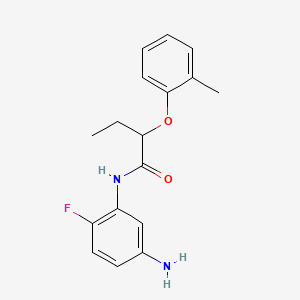
![2-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1391243.png)
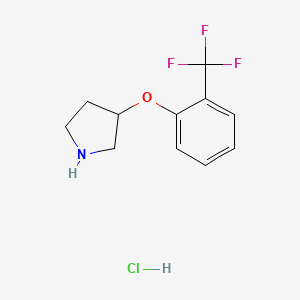
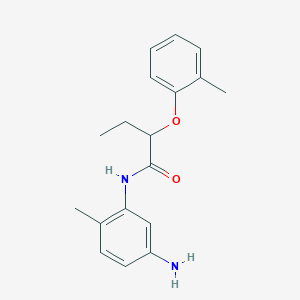
![4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1391250.png)